![molecular formula C19H17N3O5S B360262 N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 833440-89-4](/img/structure/B360262.png)
N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
The compound contains several functional groups including a furan ring, a pyrazole ring, and a sulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH) where the hydroxyl group is replaced by an amine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan rings could potentially participate in aromatic stacking interactions, and the sulfonamide could form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The furan ring is an aromatic system and could undergo electrophilic substitution. The pyrazole ring has adjacent nitrogen atoms and could act as a bidentate ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in water .Scientific Research Applications
Structural Analysis
- Crystal Structures of Pyrazolines : Borisova et al. (2016) studied the stereochemical peculiarities of pyrazoline derivatives similar to N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, which helps in understanding their potential transformations and reactions (Borisova et al., 2016).
Synthesis and Biological Evaluation
- Microwave Assisted Synthesis : A study by Ravula et al. (2016) on the synthesis of pyrazoline derivatives, similar to the chemical , demonstrated the effectiveness of microwave irradiation methods for higher yields and environmental friendliness (Ravula et al., 2016).
- Antibacterial Activity of Pyrazolines : Rani, Yusuf, and Khan (2012) investigated the antibacterial activity of pyrazoline derivatives, highlighting the potential of these compounds as antibacterial agents (Rani, Yusuf, & Khan, 2012).
Interaction Studies
- Interactions of Quinoxaline Derivatives : Raphael et al. (2015) explored the interactions of quinoxaline derivatives with methyl acetate, providing insight into the solute-solute and solute-solvent interactions, which could be relevant for similar compounds like N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (Raphael et al., 2015).
Synthesis Methods and Applications
- Synthesis Using Microwave Irradiation : Jothikrishnan and Shafi (2009) developed a simple method for synthesizing pyrazoline derivatives containing furan moiety using microwave irradiation, which is relevant for the synthesis of similar compounds (Jothikrishnan & Shafi, 2009).
- Antimicrobial Activity of Novel Compounds : Abdelhamid et al. (2019) synthesized a series of novel functionalized thiadiazoles and 1,3-thiazoles containing pyrazoline moieties, which were evaluated for their in vitro antibacterial and antifungal activities. This suggests potential applications of similar compounds in antimicrobial treatments (Abdelhamid et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-28(24,25)21-14-8-6-13(7-9-14)15-12-16(17-4-2-10-26-17)22(20-15)19(23)18-5-3-11-27-18/h2-11,16,21H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGOHASDENHVKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
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